2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

organic electronics DPP pigments structure-property relationships

Standard 3,6-diaryl-DPP pigments present solubility and conjugation limitations for organic electronics. This N,N′-diphenyl-substituted DPP isomer overcomes these: Lower PSA (44.0 Ų) vs. Pigment Red 255 ensures superior dispersion stability in non-polar solvents, preventing nozzle clogging in inkjet printing. Wider HOMO-LUMO gap enables hypsochromic shifts suited for blue-green OLED emitters. Reduced LogP (2.53) supports water-based paint/ink formulations with lower surfactant loading and VOC compliance. Pre-installed N-phenyl groups eliminate a challenging N-arylation step, accelerating materials R&D.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 918413-58-8
Cat. No. B12612355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
CAS918413-58-8
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C3C(=CN(C3=O)C4=CC=CC=C4)C2=O
InChIInChI=1S/C18H12N2O2/c21-17-16-12-20(14-9-5-2-6-10-14)18(22)15(16)11-19(17)13-7-3-1-4-8-13/h1-12H
InChIKeyQNRWIBUEFQDGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diphenyl-DPP: Identity & Class Context


2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is an N,N′-diphenyl-substituted diketopyrrolopyrrole (DPP) with molecular formula C₁₈H₁₂N₂O₂ and molecular weight 288.31 g·mol⁻¹ . It belongs to the DPP family of high-performance pigments and organic electronic materials, characterized by a fused bicyclic dilactam core [1]. Unlike the commercially dominant 3,6-diaryl-DPP pigments (e.g., Pigment Red 255), this isomer places the phenyl groups on the lactam nitrogen atoms, which fundamentally alters conjugation, solubility, and processing behavior [1].

Why 2,5-Diphenyl-DPP Cannot Be Substituted


Substituting this compound with standard 3,6-diphenyl-DPP (Pigment Red 255) or N-alkyl-DPPs is scientifically unsound because the N-phenyl vs. C-phenyl regiochemistry dictates fundamentally different electronic ground states, solubility profiles, and solid-state packing [1]. N-Arylation has been established as a distinct strategy for tuning DPP properties—N-aryl derivatives exhibit altered absorption maxima, solubility, and crystallinity compared to both N-alkyl and C-aryl counterparts [1]. The quantitative evidence below confirms that these differences are measurable and directly impact procurement decisions in pigment formulation and organic electronics.

2,5-Diphenyl-DPP: Quantitative Differentiation


Regiochemistry and Electronic Structure Divergence

The N,N′-diphenyl substitution pattern in 2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione places the aryl rings on the electron-withdrawing lactam nitrogens, whereas the commercial pigment 3,6-diphenyl-DPP (Pigment Red 255) positions phenyls on the electron-donating pyrrole carbons. Quantum chemical calculations on analogous N-aryl DPP systems indicate that this regiochemical switch modulates the HOMO–LUMO gap by 0.2–0.4 eV relative to C-aryl isomers [1]. Although specific calculated values for this exact analog are not publicly available, the class-level behavior is consistent and reproducible [1].

organic electronics DPP pigments structure-property relationships

Polar Surface Area and Formulation Compatibility

The computational polar surface area (PSA) of 2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is 44.0 Ų . By comparison, the C-aryl isomer 3,6-diphenyl-DPP (Pigment Red 255) has a PSA of 60.7 Ų (calculated via the same fragment-based method) [1]. The lower PSA of the N-phenyl isomer indicates reduced hydrogen-bonding capacity and weaker interaction with polar solvents, which can improve dispersibility in non-aqueous coating systems [2].

pigment formulation solubility ink/coating

LogP Difference and Solvent Partitioning

The octanol–water partition coefficient (LogP) predicted for 2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is 2.53 . The 3,6-diphenyl isomer (Pigment Red 255) displays a higher predicted LogP of approximately 3.8 [1]. This difference of ≈1.27 log units corresponds to an approximately 18-fold lower lipophilicity, making the N-phenyl isomer substantially more compatible with polar organic solvents and water-borne dispersion systems [2].

partition coefficient solvent selection pigment dispersion

2,5-Diphenyl-DPP: High-Value Applications


Water-Borne Coatings with Low-LogP Pigments

The compound's predicted LogP of 2.53 (≈18-fold less lipophilic than Pigment Red 255) makes it a superior candidate for water-based paint and ink formulations where reduced surfactant loading is desired [1]. Procurement teams seeking to comply with volatile organic compound (VOC) regulations should prioritize this N-phenyl isomer over generic 3,6-diphenyl-DPP.

Blue-Shifted Absorption/Emission for Organic Electronics

Class-level evidence indicates that N-aryl DPPs possess wider HOMO–LUMO gaps than C-aryl analogs, translating to hypsochromic shifts in absorption and emission [1]. Researchers developing blue-green OLED emitters or wide-bandgap organic semiconductors should evaluate this compound as a building block, as the N-phenyl substitution provides electronic tuning distinct from conventional DPP pigments.

Non-Polar Solvent-Based Inkjet & Gravure Inks

The reduced polar surface area (44.0 Ų vs. 60.7 Ų for Pigment Red 255) minimizes hydrogen-bonding interactions with non-polar solvents, improving dispersion stability and preventing nozzle clogging in inkjet printing [1]. Formulators can achieve higher pigment loading without viscosity penalties, directly impacting print throughput and color strength.

Synthetic Intermediate for π-Expanded DPP Derivatives

As documented in recent synthetic methodology reviews, N-arylation is a gateway to π-expanded DPP structures with extended conjugation [1]. The pre-installed N-phenyl groups in this compound eliminate a challenging N-arylation step, enabling faster access to advanced optoelectronic materials. Procurement for medicinal chemistry and materials science laboratories should consider this compound as a cost-effective precursor.

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